[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate
Description
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate is a synthetic organic compound characterized by a 4-methylbenzoate ester core linked via a carbamoyl group to a 3,4-dimethoxyphenyl moiety. This structure confers both lipophilic (from methoxy and methyl groups) and polar (from carbamoyl and ester functionalities) properties, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12-4-6-13(7-5-12)18(21)24-11-17(20)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJEFIOWWSNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate typically involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of ulcers.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of [(3,4-dimethoxyphenyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit gastric acid secretion by interacting with histamine receptors in the stomach lining .
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a benzamide group linked to a 3,4-dimethoxyphenethylamine chain.
- Synthesis : Formed via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Differences: Functional Groups: Rip-B lacks the ester group present in the target compound, replacing it with a benzamide.
Thalidomide Analogs: 4NO2PDPMe and 4APDPMe
- Structure: Feature nitro (4NO2PDPMe) or amino (4APDPMe) substitutions on a phthalimide ring, coupled with a 3,4-dimethoxyphenyl group.
- Bioactivity: Demonstrated potent uterus-relaxant effects due to nitric oxide (NO) modulation .
- Comparison :
- The target compound’s ester and carbamoyl groups may engage different signaling pathways compared to the phthalimide core.
- Methoxy groups in both structures suggest shared capacity for hydrophobic interactions with cellular targets.
Antiulcer Agent DQ-2511 (Compound 66)
- Structure: A benzamide derivative with a carbamoyl-methylamino group and N-methyl substitution.
- Bioactivity : Exhibited potent antiulcer activity at oral doses of 50–400 mg/kg in rats .
- Key Differences: Metabolic Stability: The target compound’s ester group may render it more susceptible to hydrolysis than DQ-2511’s amide.
Methyl (E)-3-(3,4-Dimethoxyphenyl)acrylate
- Structure: A propenoate ester with a conjugated double bond and 3,4-dimethoxyphenyl group.
- Synthesis : Derived from cinnamic acid derivatives via esterification .
- Comparison :
- The conjugated system in this compound may enhance reactivity or UV absorption, unlike the carbamoyl spacer in the target compound.
- Both compounds’ ester groups suggest comparable susceptibility to enzymatic cleavage.
Antimicrobial and Cytotoxic Activities
- Compound 3 (): 2-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-benzenemethanol showed activity against Staphylococcus aureus and Candida albicans, with cytotoxicity toward K-562 leukemia cells .
- Target Compound : The carbamoyl group may enhance hydrogen bonding with microbial enzymes, while the 4-methylbenzoate could improve membrane permeability.
Anti-Inflammatory Effects
- Vitekwangin A and B (): Lignans with 3,4-dimethoxyphenyl groups inhibited NO production in RAW264.7 macrophages .
- Target Compound : Methoxy groups may similarly suppress pro-inflammatory pathways, though the ester linkage might limit cellular uptake compared to lignans.
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
